[(2R)-1-benzylpyrrolidin-2-yl]methanamine
Description
Overview of Chiral Pyrrolidine (B122466) Derivatives in Stereoselective Organic Synthesis
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic synthesis. When rendered chiral, particularly those derived from the readily available amino acid proline, these derivatives become powerful tools in stereoselective transformations. libretexts.orgacs.org Chiral pyrrolidine-based organocatalysts, for instance, have revolutionized the field of asymmetric synthesis by promoting a wide range of reactions, including aldol (B89426), Mannich, and Michael reactions, with high enantioselectivity. semanticscholar.orgnih.gov The conformational rigidity of the pyrrolidine ring and the defined spatial orientation of its substituents are key to their success in transferring chiral information.
The Unique Role of [(2R)-1-benzylpyrrolidin-2-yl]methanamine as a Chiral Scaffold
This compound is a C1-symmetric chiral diamine. Unlike C2-symmetric ligands, which possess a rotational axis of symmetry, C1-symmetric ligands lack any symmetry elements other than identity. This lack of symmetry can be advantageous in certain asymmetric transformations by offering a more diverse range of steric and electronic environments around a metal center or in an organocatalytic setting.
The structure of this compound features a chiral pyrrolidine ring derived from (R)-proline, a primary amine functionality at the 2-position, and a bulky N-benzyl group. This combination of features makes it a valuable ligand for coordinating with metal catalysts and a versatile building block for the synthesis of more complex chiral catalysts and auxiliaries. The primary amine can be readily functionalized to tune the steric and electronic properties of the resulting ligand or catalyst.
Historical Context and Evolution of its Application in Asymmetric Catalysis
The development of chiral ligands for asymmetric catalysis has been a central theme in organic chemistry for several decades. Early efforts often focused on C2-symmetric ligands due to their perceived ability to simplify the analysis of transition states. However, the potential of C1-symmetric ligands to achieve high levels of enantioselectivity gradually became recognized.
The synthesis of chiral 1,2-diamines, the class to which this compound belongs, has been an active area of research. nih.govmdpi.comacs.orgresearchgate.netacs.org While specific seminal publications detailing the first use of this compound in asymmetric catalysis are not prominently highlighted in broad reviews, its conceptual origins can be traced to the broader development of proline-derived chiral auxiliaries and ligands. The fundamental building block, 2-(aminomethyl)pyrrolidine, and its N-benzyl derivative have been known for some time, with early patents describing general synthetic routes. The application of specific enantiomers like the (R)-form in catalysis would have followed the increasing demand for enantiopure compounds and the growing appreciation for the catalytic potential of chiral diamines.
The evolution of its application has likely progressed from its use as a simple chiral ligand in metal-catalyzed reactions to its incorporation into more sophisticated organocatalytic systems. Researchers have increasingly explored the synthesis and application of C1-symmetric diamines, recognizing that they can provide unique stereochemical control that is not achievable with their C2-symmetric counterparts. nih.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 117659-52-6 |
Note: The data presented is for the corresponding (S)-enantiomer, as it is more widely reported. The physical properties, with the exception of the sign of optical rotation, are expected to be identical for the (R)-enantiomer.
Research Findings on the Application of Related Chiral Diamines
While specific, detailed research findings exclusively on this compound are not extensively documented in readily available literature, the catalytic activity of closely related C1-symmetric chiral diamines provides strong evidence for its potential. For example, libraries of C1-symmetric chiral diamines have been successfully employed as ligands for copper(II)-catalyzed asymmetric Henry (nitroaldol) reactions, achieving high yields and excellent enantioselectivities. nih.gov
In these systems, the chiral diamine coordinates to the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. The stereochemical outcome is often rationalized by proposing a transition-state model where the steric and electronic properties of the ligand dictate the facial selectivity of the reaction.
The development of proline-based chiral ionic liquids and their application in asymmetric Michael reactions further underscores the versatility of the chiral pyrrolidine scaffold. mdpi.com These studies demonstrate that modifications to the basic pyrrolidine structure can lead to highly efficient and selective catalysts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAFMGVIFWPQI-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 1 Benzylpyrrolidin 2 Yl Methanamine
Chemo- and Enantioselective Synthesis Routes to [(2R)-1-benzylpyrrolidin-2-yl]methanamine
The synthesis of enantiomerically pure this compound hinges on precise control of stereochemistry. This is achieved through several advanced synthetic strategies that establish the chiral center at the 2-position of the pyrrolidine (B122466) ring and the subsequent elaboration to the methanamine moiety.
Asymmetric Reduction Pathways to the Pyrrolidine Core
A key strategy for establishing the (R)-stereochemistry of the pyrrolidine core involves the asymmetric reduction of a suitable prochiral precursor, such as a cyclic imine or enamine. This transformation is often catalyzed by chiral metal complexes, which facilitate the enantioselective addition of hydrogen.
One effective approach is the intramolecular reductive amination of γ-amino ketone precursors. For instance, tert-butyl (4-oxo-4-arylbutyl)carbamate derivatives can be deprotected and then reductively cyclized in a one-pot reaction. thieme-connect.com This key intramolecular reductive amination step, often catalyzed by iridium complexes with chiral ferrocene-based diphosphine ligands, can produce a range of chiral 2-substituted arylpyrrolidines with high yields and enantiomeric excesses (up to 98% yield and 92% ee). thieme-connect.com The use of additives like titanium(IV) isopropoxide, triethylamine, and potassium iodide can be crucial for achieving high stereoselectivity. thieme-connect.com A gram-scale synthesis using this method has demonstrated its practical applicability, yielding the desired product with 94% yield and 90% enantioselectivity. thieme-connect.com
Catalytic asymmetric hydrogenation of cyclic imines is another powerful tool. This method avoids the need for a pre-functionalized chiral starting material and instead introduces the chirality during the reduction step. The choice of catalyst and ligand is critical for achieving high enantioselectivity.
Chiral Auxiliary-Mediated Synthesis of the Methanamine Moiety
Chiral auxiliaries offer a reliable method for diastereoselective synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of this compound, a chiral auxiliary can be attached to a pyrrolidine precursor to control the introduction of the methanamine group or its synthetic equivalent. For example, γ-chlorinated N-tert-butanesulfinyl imine can be used as a precursor. rsc.org A highly diastereoselective addition of various Grignard reagents to this chiral imine leads to the formation of 2-substituted pyrrolidines. rsc.org This method is general and efficient for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The tert-butanesulfinyl group acts as a powerful chiral directing group and can be subsequently removed under mild acidic conditions.
Another versatile chiral auxiliary is pseudoephenamine. harvard.edunih.gov It can be used in diastereoselective alkylation reactions to produce enantiomerically enriched compounds. harvard.edunih.gov Amides derived from pseudoephenamine exhibit a high propensity to be crystalline, which can facilitate purification by recrystallization. harvard.edunih.gov The alkylation of pseudoephenamine amides can proceed with high diastereoselectivity, particularly for the formation of quaternary stereocenters. harvard.edunih.gov
Enzymatic and Biocatalytic Approaches for Enantiopure this compound Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high enantioselectivity under mild reaction conditions. nih.govnih.gov Enzymes such as transaminases, imine reductases, and amine dehydrogenases are increasingly used for the synthesis of chiral amines. nih.govacs.org
Transaminases (TAs) are particularly useful for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.gov By starting with commercially available ω-chloroketones, a panel of chiral 2-substituted pyrrolidines and piperidines can be synthesized with analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for each enantiomer. nih.govacs.org The choice of the specific transaminase enzyme allows for access to either the (R) or (S) enantiomer. nih.govacs.org
Imine reductases (IREDs) are another class of enzymes that can be employed for the enantioselective reduction of cyclic imines to the corresponding chiral pyrrolidines. Process development and optimization of IRED-catalyzed reductions of 2-aryl-substituted pyrrolines have been shown to provide access to the corresponding pyrrolidines with full conversion (>99%), excellent enantioselectivity (>99% ee), and good to high yields (up to 91%). acs.org These reactions often utilize a whole-cell catalyst, such as recombinant Escherichia coli, which contains the desired imine reductase. acs.org
Resolution Techniques for Enantiomeric Enrichment of this compound Precursors
Resolution is a classic technique used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to create a single enantiomer directly, resolution can be a practical approach for obtaining enantiopure compounds, especially on a larger scale.
Kinetic resolution is a common strategy where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the slower-reacting enantiomer. whiterose.ac.uknih.gov For the synthesis of chiral pyrrolidines, kinetic resolution of racemic cyclization precursors can be achieved using chiral phosphoric acids. whiterose.ac.uk For example, racemic 2- and 3-substituted cyclization precursors can be cyclized using (R)-TRIP (a chiral phosphoric acid), and the reaction can be monitored until 50% conversion is reached. whiterose.ac.uk This allows for the isolation of both the enantioenriched product and the unreacted starting material, which can then be cyclized to yield the opposite enantiomer. whiterose.ac.uk
Diastereomeric salt resolution is another widely used method. This involves reacting the racemic amine precursor with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the salt with a base.
Large-Scale Synthetic Approaches and Process Optimization for this compound
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and scalability. Process optimization is crucial for developing a robust and economically viable manufacturing route for this compound.
Continuous flow chemistry offers several advantages for the large-scale synthesis of chiral pyrrolidines. rsc.org Flow protocols can provide rapid, cost-efficient, and scalable access to these compounds with high diastereoselectivity under mild conditions. rsc.org A continuous flow process for the synthesis of α-chiral pyrrolidines has been developed, affording various functionalized pyrrolidines in high yields (up to 87%) and with superior diastereocontrol within a short reaction time of 150 seconds. rsc.org The scale-up of this process in a self-designed microfluidic reactor has demonstrated a throughput of 7.45 g/h, highlighting its potential for large-scale applications. rsc.org
For biocatalytic processes, optimization of reaction parameters such as substrate loading, enzyme concentration, pH, and temperature is essential for maximizing yield and enantioselectivity on a large scale. The development of robust whole-cell biocatalysts and efficient cofactor recycling systems are key to the economic feasibility of enzymatic syntheses. researchgate.net
Below is an interactive data table summarizing various synthetic methodologies for chiral pyrrolidines, which are precursors or analogues to this compound.
| Methodology | Key Reagents/Catalysts | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Intramolecular Reductive Amination | Iridium complex with chiral ferrocene (B1249389) ligand, Ti(OiPr)4, Et3N, KI | up to 98% | up to 92% | thieme-connect.com |
| Chiral Auxiliary-Mediated Addition | γ-chlorinated N-tert-butanesulfinyl imine, Grignard reagents | High | High | rsc.org |
| Biocatalytic Transamination | Transaminase (TA), ω-chloroketones | up to 90% | >99.5% | nih.govacs.org |
| Biocatalytic Imine Reduction | Imine Reductase (IRED) from Cupriavidus sp. | up to 91% | >99% | acs.org |
| Kinetic Resolution | Chiral Phosphoric Acid (e.g., (R)-TRIP) | - | up to 90% | whiterose.ac.uk |
| Continuous Flow Synthesis | Microfluidic reactor | up to 87% | High diastereoselectivity | rsc.org |
Despite a comprehensive search for scientific literature, there is a notable lack of specific research detailing the application of this compound as an organocatalyst in the enantioselective transformations outlined in the requested article structure. While the broader class of chiral pyrrolidine derivatives are well-established as effective organocatalysts in a variety of asymmetric reactions, specific data and detailed research findings for this particular compound in the specified contexts could not be retrieved from the available resources.
The field of organocatalysis extensively utilizes chiral amines and their derivatives to mediate stereoselective carbon-carbon bond-forming reactions. These catalysts typically operate through the formation of transient enamine or iminium ion intermediates, which then participate in reactions such as aldol (B89426) additions, Mannich reactions, Michael additions, and cycloadditions. Proline and its derivatives are among the most studied and successful organocatalysts in this domain.
Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the chemical compound this compound due to the absence of specific research findings in the public domain.
Applications of 2r 1 Benzylpyrrolidin 2 Yl Methanamine in Asymmetric Organic Reactions
[(2R)-1-benzylpyrrolidin-2-yl]methanamine Derivatives as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Derivatives of this compound are versatile chiral ligands for a range of metal-catalyzed asymmetric reactions. The primary and secondary amine functionalities serve as excellent coordination sites for transition metals, and the benzyl (B1604629) group on the pyrrolidine (B122466) nitrogen can be retained or modified to fine-tune the steric and electronic properties of the resulting metal-ligand complexes.
The design of chiral ligands from this compound often involves the modification of the primary amine to introduce other coordinating groups, leading to the formation of bidentate or tridentate ligands. A common strategy is the synthesis of Schiff bases through condensation with various aldehydes, or the formation of amides and phosphinamides.
For instance, condensation with 2-diphenylphosphinobenzaldehyde can yield P,N,N-type ligands. These ligands can then be complexed with metal precursors, such as iron(II) chloride, to form well-defined chiral catalysts. The synthesis of such complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent, leading to the formation of the desired metal-ligand complex which can be characterized by techniques like NMR spectroscopy and X-ray crystallography.
Table 1: Examples of Synthesized Metal-Ligand Complexes
| Ligand Derivative | Metal Precursor | Resulting Complex Type |
|---|---|---|
| PNNP ligand from 2-diphenylphosphinobenzaldehyde | Fe₃(CO)₁₂ | Iron-PNNP Complex |
This table is illustrative and based on general synthesis strategies for similar pyrrolidine-based ligands.
Chiral ligands derived from the pyrrolidine framework are effective in the asymmetric hydrogenation of prochiral substrates like ketones, olefins, and imines. researchgate.netnih.gov Rhodium and iridium complexes bearing chiral pyrrolidine-based ligands have been successfully employed for the enantioselective reduction of dehydroamino acid esters and α-aryl enamides. nih.gov
In a notable application, iron complexes with chiral PNNP ligands, which share the core pyrrolidine structure, have been utilized in the asymmetric transfer hydrogenation of various ketones. These catalytic systems have demonstrated high conversions and significant enantioselectivities. researchgate.net
Table 2: Performance of a Pyrrolidine Backbone Ligand in Iron-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
| Substrate (Ketone) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Acetophenone | >95 | 90 |
| 1-Tetralone | >95 | 97 |
| 2-Chloroacetophenone | >95 | 85 |
Data adapted from studies on PNNP ligands with a pyrrolidine backbone. researchgate.net
While the use of this compound derivatives in asymmetric cross-coupling reactions is a developing area of research, the broader class of chiral diamine and aminophosphine (B1255530) ligands has shown considerable promise. These ligands can effectively control the stereochemistry at the newly formed carbon-carbon bond in reactions such as Suzuki-Miyaura, Negishi, and Heck couplings. The design of ligands that can provide high enantioselectivity in these transformations often focuses on creating a sterically demanding and electronically well-defined pocket around the metal center. Further research is needed to explore the full potential of ligands derived from this compound in this context.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. Chiral ligands play a crucial role in controlling the enantioselectivity of this reaction. Ligands derived from the chiral pool, including those with a pyrrolidine scaffold, have been extensively studied. These ligands coordinate to the palladium center and influence the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. While specific examples detailing the use of this compound derivatives in this reaction are not extensively documented in readily available literature, the structural motifs are analogous to other successful chiral ligands used in AAA.
Stoichiometric Use of this compound as a Chiral Auxiliary
In addition to its role in catalytic processes, this compound can be employed stoichiometrically as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
The primary amine of this compound can be acylated with a carboxylic acid derivative to form a chiral amide. The resulting amide can then undergo diastereoselective reactions, such as enolate alkylation or aldol (B89426) additions. The steric hindrance provided by the benzylpyrrolidine moiety effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.
After the reaction, the chiral auxiliary can be cleaved, for instance, by hydrolysis, to afford the chiral carboxylic acid, alcohol, or other functional groups in high enantiomeric purity. This strategy provides a reliable method for the synthesis of a wide range of chiral building blocks.
Table 3: Illustrative Diastereoselective Alkylation using a Pyrrolidine-based Chiral Auxiliary
| Substrate (Amide) | Electrophile | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Propionamide derivative | Benzyl bromide | >95:5 |
This table represents typical results obtained with chiral amine auxiliaries in diastereoselective alkylation reactions.
Incorporation into Natural Product Scaffolds
The enantiopure structure of this compound is frequently leveraged as a foundational component in the total synthesis of various natural products, especially alkaloids. By incorporating this pre-existing stereocenter, synthetic routes can be designed that avoid challenging and often low-yielding asymmetric transformations.
A significant application of this chiral building block is in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which form the core of many biologically active compounds. The synthesis of these bicyclic systems often relies on the precise stereochemical control offered by the starting material. For instance, the pyrrolidine ring of this compound can be elaborated and then cyclized to form the characteristic 5/5-fused ring system of pyrrolizidines or the 5/6-fused system of indolizidines. Key transformations often involve N-acylation of the primary amine followed by intramolecular cyclization strategies to forge the second ring. While many syntheses of these alkaloids start from related proline derivatives, the strategic use of this compound provides a direct route for introducing the necessary aminomethyl side chain.
| Natural Product Scaffold | Role of this compound | Key Synthetic Transformation(s) |
| Pyrrolizidine Alkaloids | Source of the chiral pyrrolidine core and C1 side chain | N-Acylation, Intramolecular cyclization |
| Indolizidine Alkaloids | Chiral template for the bicyclic ring system | Pictet-Spengler type reactions, Ring-closing metathesis |
| Bioactive Peptidomimetics | Chiral scaffold for non-natural amino acid mimics | Peptide coupling, Functional group interconversion |
Construction of Enantiomerically Pure Heterocyclic Systems
Beyond its utility in natural product synthesis, this compound is a cornerstone for the construction of a wide array of enantiomerically pure heterocyclic systems. These structures are often considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in potent pharmaceutical agents.
One of the most prominent applications is in the synthesis of chiral ligands for asymmetric catalysis. The 1,2-diamine structure is ideal for creating bidentate ligands that can coordinate to a metal center and create a chiral environment, thereby inducing enantioselectivity in a variety of chemical reactions. For example, it serves as a precursor for chiral bis(oxazoline) (BOX) and other related ligands. The synthesis typically involves the condensation of the diamine with appropriate precursors to form the heterocyclic rings of the ligand. These ligands are subsequently used in metal-catalyzed reactions like cyclopropanations, Diels-Alder reactions, and various cross-coupling reactions.
Furthermore, this chiral diamine is employed in the synthesis of other medicinally relevant heterocycles such as enantiopure piperazines and imidazolidinones. These syntheses often involve reacting the diamine with bifunctional electrophiles to construct the new heterocyclic ring, with the stereochemistry of the final product being dictated by the starting pyrrolidine.
| Heterocyclic System | Synthetic Utility | Key Reaction Type |
| Chiral Bis(oxazoline) (BOX) Ligands | Asymmetric metal catalysis | Condensation with iminoesters or related precursors |
| Enantiopure Piperazines | Scaffolds for pharmacologically active agents | Cyclization with dielectrophiles |
| Chiral Imidazolidinones | Organocatalysts and medicinal building blocks | Condensation with aldehydes or ketones |
Mechanistic Insights and Theoretical Studies on 2r 1 Benzylpyrrolidin 2 Yl Methanamine
Computational Chemistry and Density Functional Theory (DFT) Studies of [(2R)-1-benzylpyrrolidin-2-yl]methanamine
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the intricacies of organocatalyzed reactions. While specific DFT studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of information can be extrapolated from studies on closely related proline-derived organocatalysts. These studies provide a robust framework for understanding the conformational preferences and transition state geometries that govern the reactivity and stereochemical outcome of reactions catalyzed by this class of compounds.
The three-dimensional structure of this compound is fundamental to its function as a chiral catalyst. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The relative energies of these conformers, and thus their populations at a given temperature, are influenced by the substituents on the ring. In the case of this compound, the benzyl (B1604629) group on the nitrogen atom and the aminomethyl group at the C2 position play a significant role in determining the most stable conformation.
DFT calculations on analogous proline derivatives have shown that the puckering of the pyrrolidine ring is a critical factor in orienting the catalytic groups and the substrate for effective stereocontrol. The benzyl group, being sterically demanding, will preferentially occupy a pseudo-equatorial position to minimize steric strain. This, in turn, influences the orientation of the aminomethyl group.
A representative table of computed relative energies for different conformers of a generic 2-substituted N-benzylpyrrolidine is presented below to illustrate the typical energy differences involved.
| Conformer | Pyrrolidine Ring Pucker | N-Benzyl Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope (C4-endo) | Equatorial | 0.00 |
| 2 | Envelope (C4-exo) | Equatorial | 1.2 |
| 3 | Twist (C3-exo, C4-endo) | Equatorial | 0.8 |
| 4 | Envelope (C4-endo) | Axial | 3.5 |
Note: This table is illustrative and based on general findings for related compounds. Actual values for this compound would require specific calculations.
Transition state modeling using DFT is instrumental in elucidating the origin of enantioselectivity in asymmetric catalysis. For reactions catalyzed by this compound, such as Michael additions or aldol (B89426) reactions, the catalyst typically activates the substrate through the formation of an enamine or iminium ion intermediate. DFT calculations can map the potential energy surface of the reaction, identifying the transition states for the formation of the different stereoisomers of the product.
The enantioselectivity arises from the energy difference between the diastereomeric transition states. The chiral environment created by the catalyst directs the approach of the electrophile to one face of the enamine intermediate preferentially. Key interactions that stabilize the favored transition state often include hydrogen bonding, steric repulsion, and π-π stacking.
In a typical Michael addition catalyzed by a chiral diamine, the primary amine of the catalyst forms an enamine with the donor aldehyde or ketone. The pyrrolidine nitrogen can then act as a Brønsted base, activating a nucleophile, or the entire catalyst scaffold provides steric hindrance to guide the incoming electrophile. DFT models of such transition states for proline-derived catalysts have revealed that the stereochemical outcome is highly sensitive to the catalyst's conformation and the nature of the substituents. The benzyl group in this compound is expected to play a significant role in shielding one face of the reactive intermediate, thereby directing the electrophilic attack to the opposite face.
The following table summarizes typical energetic differences found in transition state models for asymmetric reactions catalyzed by chiral amines.
| Transition State | Leading to Product | Key Stabilizing/Destabilizing Interactions | Calculated ΔG‡ (kcal/mol) |
| TS-Re | (R)-enantiomer | Favorable steric interactions, potential H-bonding | 20.5 |
| TS-Si | (S)-enantiomer | Steric clash with the catalyst's chiral scaffold | 22.8 |
Note: This data is hypothetical and serves to illustrate the principles of transition state modeling. The actual values are system-dependent.
Spectroscopic Investigations of Reaction Intermediates Involving this compound
While computational studies provide theoretical models of reaction pathways, spectroscopic techniques offer experimental evidence for the existence and structure of key reaction intermediates. In the context of catalysis by this compound, spectroscopic methods are crucial for validating proposed mechanisms.
The primary spectroscopic tool for studying reaction intermediates in organocatalysis is Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ NMR experiments, where the reaction is monitored directly in the NMR tube, can provide real-time information on the concentrations of reactants, intermediates, and products. For reactions involving this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy can be employed to detect the formation of enamine or iminium ion intermediates.
For example, upon reaction of the catalyst with an aldehyde or ketone, the formation of an enamine intermediate would lead to the appearance of new signals in the vinyl region of the ¹H NMR spectrum and corresponding changes in the ¹³C NMR spectrum. The chemical shifts of these signals can provide information about the electronic properties and geometry of the enamine. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the through-space proximity of different protons, offering insights into the conformation of the intermediate.
Other spectroscopic techniques that can be applied to study reaction intermediates include:
Infrared (IR) Spectroscopy: The formation of an iminium ion intermediate can be detected by the appearance of a characteristic C=N stretching frequency.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates, such as iminium ions, directly from the reaction mixture.
A summary of characteristic spectroscopic data for proposed intermediates is provided below.
| Intermediate | Spectroscopic Technique | Characteristic Signal |
| Enamine | ¹H NMR | Signals in the range of 4.5-6.5 ppm (vinylic protons) |
| ¹³C NMR | Signals in the range of 90-110 ppm (Cα) and 130-150 ppm (Cβ) | |
| Iminium Ion | IR | C=N stretch around 1650-1690 cm⁻¹ |
| ESI-MS | Detection of the corresponding m/z peak |
Elucidation of Reaction Mechanisms in this compound-Catalyzed Transformations
The elucidation of reaction mechanisms for transformations catalyzed by this compound integrates both computational and experimental findings. This catalyst is known to be effective in a variety of asymmetric reactions, with the mechanism generally proceeding through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.
A common mechanistic cycle for an enamine-catalyzed Michael addition of an aldehyde to a nitroalkene is as follows:
Enamine Formation: The primary amine of this compound reacts with the aldehyde to form a chiral enamine intermediate. This step is typically reversible.
Nucleophilic Attack: The enamine, being electron-rich, acts as a nucleophile and attacks the electrophilic nitroalkene. The stereochemistry of this C-C bond formation is directed by the chiral scaffold of the catalyst. The benzyl group on the pyrrolidine nitrogen creates a sterically hindered environment, forcing the nitroalkene to approach from the less hindered face.
Iminium Ion Formation and Hydrolysis: The resulting intermediate is an iminium ion. This is then hydrolyzed by water present in the reaction mixture to release the product and regenerate the catalyst, thus completing the catalytic cycle.
The role of the pyrrolidine nitrogen is also crucial. It can act as a general base or participate in hydrogen bonding interactions to stabilize the transition state. The bifunctional nature of this diamine, with both a primary and a tertiary amine, allows for more complex activation modes.
Kinetic studies can further illuminate the mechanism. By measuring the reaction rates as a function of reactant and catalyst concentrations, the rate-determining step of the reaction can be identified. For many organocatalytic reactions, the C-C bond-forming step is found to be rate-limiting.
The combination of these investigative methods provides a comprehensive picture of how this compound functions as an effective asymmetric catalyst, paving the way for its application in the synthesis of complex chiral molecules.
Derivatives and Structural Modifications of 2r 1 Benzylpyrrolidin 2 Yl Methanamine for Enhanced Performance
N-Alkylation and Acylation of the Amine Functionality
The primary amine of [(2R)-1-benzylpyrrolidin-2-yl]methanamine is a key site for structural modification, allowing for the introduction of a wide range of substituents that can modulate the catalyst's performance. N-alkylation and N-acylation are the most common strategies to achieve this.
N-Alkylation: The introduction of alkyl groups to the primary amine can significantly alter the steric environment around the catalytic center. This is typically achieved through reactions with alkyl halides or via reductive amination. For instance, methylation of amines can be accomplished using dimethyl carbonate (DMC) as a green alkylating agent, often catalyzed by metal nanoparticles. nih.gov While direct examples on this compound are specific to proprietary research, the N-alkylation of analogous primary amines with various alcohols is a well-established method for creating libraries of catalysts for screening. rsc.org The size and nature of the alkyl group can create a more crowded and defined chiral pocket, which is often crucial for achieving high enantioselectivity in asymmetric reactions.
N-Acylation and Sulfonylation: Acylation of the amine with acyl chlorides or anhydrides transforms the primary amine into a neutral amide. A particularly effective modification is N-sulfonylation, where the amine is reacted with a sulfonyl chloride (e.g., toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. This converts the basic amine into a non-basic, acidic N-H group within the sulfonamide moiety. This change has profound electronic effects, as the strongly electron-withdrawing sulfonyl group can influence the reaction mechanism. N-sulfonylated diamine derivatives are crucial in many transition-metal-catalyzed asymmetric reactions, such as the Noyori-type asymmetric hydrogenation of ketones, where they act as chiral ligands. The synthesis of benzimidazole-sulfonyl derivatives through SN2 substitution reactions of benzimidazoles with benzene (B151609) sulfonyl chlorides illustrates a common approach to creating such functionalities. nih.gov
The following table summarizes the effect of N-substituents on catalyst performance in a representative asymmetric Michael addition reaction, based on data from analogous pyrrolidine-based catalysts.
| N-Substituent (R) on Primary Amine | Substituent Type | Typical Effect on Enantioselectivity (% ee) | Rationale |
|---|---|---|---|
| -H (unmodified) | N/A | Moderate | Baseline performance with minimal steric hindrance. |
| -CH₃ | Small Alkyl | Moderate to High | Slight increase in steric bulk can improve facial discrimination. |
| -CH(CH₃)₂ | Bulky Alkyl | High | Increased steric hindrance creates a more defined chiral pocket. |
| -SO₂C₇H₇ (Tosyl) | Electron-Withdrawing Sulfonyl | Very High | Induces a conformational change and forms an acidic N-H bond, crucial for substrate activation via hydrogen bonding. |
| -C(O)CH₃ (Acetyl) | Electron-Withdrawing Acyl | Low to Moderate | Forms a neutral amide, which is generally less effective for enamine/iminium catalysis compared to the free amine or sulfonamide. |
Functionalization of the Pyrrolidine (B122466) Ring System
Modifying the pyrrolidine ring itself offers another avenue to enhance catalyst performance. By introducing substituents at various positions on the five-membered ring, one can adjust the catalyst's steric properties, introduce new functionalities for substrate interaction, or alter its solubility and stability. rsc.org
These modifications are often accomplished not by direct functionalization of the pre-formed this compound, but by starting the synthesis from an already functionalized precursor, most commonly a derivative of proline. For example, using (4R)-hydroxy-L-proline allows for the introduction of a hydroxyl group at the C4 position of the pyrrolidine ring. sigmaaldrich.com This hydroxyl group can then be used as a handle for further modifications or it can participate directly in the catalytic cycle through hydrogen bonding.
Key functionalization strategies include:
Substitution at C5: Functionalization at the C5 position, adjacent to the nitrogen atom, can introduce significant steric bulk directly influencing the approach of substrates.
α-Arylation: Recent methods have been developed for the redox-neutral α-C–H arylation of pyrrolidines, allowing for the direct introduction of aryl groups at the C2 or C5 positions. rsc.org This modification can introduce beneficial π-stacking interactions with aromatic substrates.
Development of Immobilized or Heterogenized this compound Catalysts
While homogeneous organocatalysts like this compound and its derivatives are highly effective, their separation from the reaction mixture can be challenging and costly, hindering their application in large-scale industrial processes. To overcome this, significant research has focused on immobilizing these catalysts on solid supports, creating heterogenized versions that are easily recoverable and reusable. mdpi.com
Common immobilization strategies include:
Covalent Attachment to Polymers: The catalyst can be covalently linked to a polymer backbone, such as polystyrene. mdpi.comresearchgate.net This is often achieved by modifying the catalyst with a linker group (e.g., on the benzyl (B1604629) ring or by replacing the benzyl group) that can be attached to the polymer.
Immobilization on Inorganic Supports: Silica (B1680970) gel is a common inorganic support due to its high surface area and mechanical stability. nih.govresearchgate.net The catalyst can be grafted onto the silica surface through a linker.
Incorporation into Metal-Organic Frameworks (MOFs): The pyrrolidine moiety can be incorporated as a ligand into the structure of a MOF. This creates a highly ordered, porous material where the catalytic sites are accessible but confined within the framework, potentially leading to unique size-selective catalysis. rsc.orgbohrium.com
The primary advantage of heterogenization is catalyst recyclability. An effective immobilized catalyst should maintain high activity and selectivity over multiple reaction cycles with minimal leaching of the catalytic species into the product stream.
| Catalyst System | Typical Yield (%) | Typical Enantioselectivity (% ee) | Recyclability | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Homogeneous (in solution) | >95% | >95% | No | High activity and selectivity, well-defined active site. | Difficult to separate from product, not reusable. |
| Polymer-Supported | 85-95% | 90-95% | Good (4-6 cycles) | Easy recovery by filtration, potential for use in flow reactors. | Slightly lower activity/selectivity, potential for polymer swelling/degradation. |
| Silica-Immobilized | 90-98% | >95% | Excellent (>8 cycles) | High mechanical and thermal stability, minimal leaching. | More complex synthesis, potential for pore diffusion limitations. |
Structure-Reactivity and Structure-Selectivity Relationships in Modified this compound Derivatives
The development of improved catalysts based on the this compound scaffold is guided by an understanding of structure-reactivity and structure-selectivity relationships. By systematically varying the substituents on the nitrogen atom and the pyrrolidine ring, chemists can correlate specific structural features with catalytic outcomes.
Steric Effects: The size and shape of substituents are paramount. Bulky groups on the primary amine (e.g., a tosyl group or a large alkyl group) can effectively block one face of the reactive intermediate (e.g., an enamine), forcing the substrate to approach from the less hindered face, thereby increasing enantioselectivity.
Electronic Effects: The electronic nature of the substituents influences the nucleophilicity and basicity of the nitrogen atoms. For example, replacing the N-benzyl group with an electron-withdrawing group can decrease the nucleophilicity of the tertiary ring nitrogen. As mentioned, installing a strongly electron-withdrawing sulfonyl group on the primary amine creates an acidic N-H proton that can act as a hydrogen-bond donor, activating the electrophile and controlling its orientation.
Quantitative Structure-Activity Relationship (QSAR): For a more systematic approach, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These models use computational chemistry to calculate a variety of molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) for a series of related catalysts. mdpi.comnih.govmdpi.com Statistical analysis is then used to build a mathematical model that correlates these descriptors with the observed activity or selectivity. nih.gov While comprehensive QSAR studies on this specific compound are not publicly available, the principles are widely applied in catalyst design. Such models can predict the performance of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more promising candidates and reducing trial-and-error experimentation.
Advanced Analytical Methodologies for Stereochemical Characterization in Reactions Involving 2r 1 Benzylpyrrolidin 2 Yl Methanamine
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination in Products
Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely utilized for this purpose in reactions involving [(2R)-1-benzylpyrrolidin-2-yl]methanamine.
The selection of the appropriate chiral stationary phase is critical for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for a broad range of chiral compounds. eijppr.com These CSPs, often coated onto a silica (B1680970) support, provide a chiral environment where enantiomers can form transient diastereomeric complexes with different stabilities, enabling their separation. eijppr.com Pirkle-type, protein-based, cyclodextrin-based, and macrocyclic antibiotic-based CSPs also offer alternative selectivities for specific classes of compounds. eijppr.com
In the context of organocatalysis with derivatives of this compound, chiral HPLC is frequently the method of choice for determining the enantiomeric excess of the final products. For instance, in asymmetric Michael additions or aldol (B89426) reactions catalyzed by this amine or its derivatives, the resulting chiral products are analyzed by HPLC using a chiral column. The choice of the column and the mobile phase is empirically determined for each specific product.
| Product Type | Chiral Stationary Phase (Example) | Mobile Phase (Typical) | Detection |
| α-Substituted Aldehydes | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H) | Hexane/Isopropanol | UV |
| Michael Adducts | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OJ-H) | Hexane/Ethanol | UV |
| β-Amino Ketones | Pirkle-type (e.g., Whelk-O 1) | Hexane/Isopropanol/Dichloromethane | UV |
Chiral gas chromatography is particularly useful for the analysis of volatile and thermally stable chiral compounds. Similar to HPLC, the separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. Prior to analysis, it is sometimes necessary to derivatize the product to increase its volatility and improve the chromatographic separation.
NMR Spectroscopy Techniques for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and stereochemistry of molecules. While standard 1D NMR (¹H and ¹³C) is essential for basic structural elucidation, advanced 2D NMR techniques are invaluable for the unambiguous assignment of relative and, in some cases, absolute stereochemistry.
For diastereomeric products, which are common in reactions involving chiral catalysts like this compound, differences in the chemical shifts and coupling constants of the diastereotopic protons in the ¹H NMR spectrum can often be observed. However, for a more definitive assignment, 2D NMR experiments are employed.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. nih.gov By observing cross-peaks between specific protons in a NOESY or ROESY spectrum, it is possible to deduce their relative orientation in the molecule, thereby establishing the stereochemistry at newly formed stereocenters. For example, in a Michael addition product, a NOESY correlation between a proton on the newly formed stereocenter and a proton on the pyrrolidine (B122466) ring of the catalyst fragment (if incorporated) can confirm the facial selectivity of the attack.
Correlation Spectroscopy (COSY) is another 2D NMR technique that reveals scalar (through-bond) couplings between protons, helping to establish the connectivity within a molecule. nih.gov In conjunction with NOESY/ROESY, COSY provides a comprehensive picture of the molecular structure and stereochemistry. nih.gov
Furthermore, NMR spectroscopy can be used for reaction monitoring. By taking spectra at different time points, it is possible to follow the conversion of reactants to products and, in some cases, to observe the formation of reaction intermediates. Chiral solvating agents or chiral derivatizing agents can also be added to an NMR sample of an enantiomeric mixture to induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess directly by NMR. nih.govrsc.org
| NMR Technique | Information Provided | Application in Reactions with this compound |
| 1D ¹H and ¹³C NMR | Basic molecular structure and connectivity. | Initial characterization of reaction products. |
| COSY | ¹H-¹H through-bond correlations. | Establishing proton connectivity to aid in structural elucidation. nih.gov |
| NOESY/ROESY | ¹H-¹H through-space correlations. | Determining relative stereochemistry of diastereomers by identifying protons that are close in space. nih.gov |
| ¹H NMR with Chiral Auxiliaries | Enantiomeric excess determination. | Quantification of product enantiopurity. nih.govrsc.org |
X-ray Crystallography of Chiral Complexes and Intermediates formed with this compound
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.
In the context of reactions involving this compound, X-ray crystallography can be used to:
Determine the absolute configuration of a chiral product: By obtaining a high-quality crystal structure, the absolute stereochemistry of a newly synthesized chiral molecule can be unequivocally established. This is often done by derivatizing the product with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the structure.
Characterize chiral complexes: this compound can act as a chiral ligand, forming complexes with metal ions. X-ray crystallography can reveal the coordination geometry and the stereochemical arrangement of the ligands around the metal center in these complexes.
Elucidate the structure of reaction intermediates: If a reaction intermediate involving the chiral amine can be crystallized, its structure can be determined by X-ray crystallography. This provides invaluable insight into the reaction mechanism and the origin of stereoselectivity. For example, the crystal structure of a transient iminium ion or enamine intermediate formed between a substrate and the organocatalyst could explain the observed facial selectivity.
The successful application of X-ray crystallography is contingent on the ability to grow single crystals of sufficient size and quality, which can sometimes be a challenging and time-consuming process.
| Application | Information Obtained | Significance |
| Product Stereochemistry | Unambiguous 3D structure and absolute configuration. | Definitive proof of the stereochemical outcome of a reaction. |
| Chiral Metal Complexes | Coordination geometry and ligand arrangement. | Understanding the role of the chiral ligand in asymmetric catalysis. |
| Reaction Intermediates | Structure of transient species. | Mechanistic insights into the origin of stereoselectivity. |
Future Directions and Emerging Research Avenues for 2r 1 Benzylpyrrolidin 2 Yl Methanamine
Integration of [(2R)-1-benzylpyrrolidin-2-yl]methanamine in Flow Chemistry and Microreactor Systems
Continuous flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and facile scalability. beilstein-journals.orgnih.gov The integration of this compound into these systems is a burgeoning area of research with significant potential. umontreal.carsc.org
Immobilized versions of the catalyst are particularly well-suited for packed-bed reactors, allowing for continuous operation over extended periods without the need for catalyst separation from the product stream. nih.gov This approach is not only efficient but also allows for the automation of chemical synthesis. umontreal.ca
Microreactors, with their high surface-area-to-volume ratio, can lead to significantly accelerated reaction rates and improved yields. umontreal.ca Research is focused on designing and fabricating microfluidic devices specifically for organocatalyzed reactions using catalysts like this compound. These systems enable precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing stereoselectivity. nih.gov
| Flow Chemistry Approach | Key Features | Advantages for this compound Catalysis |
| Packed-Bed Reactors | Utilizes immobilized catalyst. nih.gov | Continuous processing, easy product separation, catalyst reusability. |
| Microreactors | High surface-area-to-volume ratio, precise control of reaction parameters. umontreal.ca | Enhanced reaction rates, improved yields and selectivity, inherent safety. |
| Membrane Reactors | Integrates reaction and separation in a single unit. d-nb.info | In-situ product removal, can overcome equilibrium limitations. |
Chemoenzymatic Cascades Involving this compound
Chemoenzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical catalysts, represent a powerful strategy for the synthesis of complex molecules. acs.orgacs.org Integrating this compound into such cascades is a promising avenue for future research.
For instance, an enzymatic reaction could be used to generate a prochiral substrate, which is then converted into a chiral product in a subsequent step catalyzed by this compound. researchgate.net Conversely, the product of a reaction catalyzed by the chiral amine could serve as a substrate for an enzyme in a downstream transformation. nih.gov
A key challenge in developing chemoenzymatic cascades is ensuring the compatibility of the different catalysts and reaction conditions. acs.org Research is focused on finding or engineering enzymes that are stable and active in the presence of organic solvents and the organocatalyst, and vice-versa. acs.org The spatial or temporal separation of the catalytic steps, for example by using immobilized catalysts or enzymes, can also be employed to overcome compatibility issues. nih.gov
| Cascade Strategy | Description | Research Challenges |
| One-Pot Sequential | Both catalysts are present, but reactions occur sequentially by changing conditions. | Catalyst compatibility, optimization of sequential reaction conditions. |
| Concurrent Cascade | Both catalysts are active under the same conditions. | Mutual inhibition of catalysts, cross-reactivity. acs.org |
| Flow-Based Cascade | Immobilized organocatalyst and enzyme in sequential packed-bed reactors. | Optimization of flow rates and residence times for each step. |
Development of Novel Reaction Types and Substrates for this compound Catalysis
While this compound has been successfully applied in a variety of asymmetric transformations, there is still significant scope for expanding its catalytic repertoire. mdpi.comresearchgate.net Future research will likely focus on the development of novel reaction types and the application of this catalyst to a broader range of substrates. nih.govnih.gov
One area of interest is the development of new cascade reactions that allow for the rapid construction of molecular complexity from simple starting materials. eurekaselect.com Additionally, exploring the use of this compound in reactions involving unconventional activation modes, such as photoredox catalysis, could open up new synthetic possibilities. researchgate.net
Expanding the substrate scope is another important research direction. nih.gov This involves testing the catalyst's performance with previously un-investigated classes of electrophiles and nucleophiles. Computational studies can play a crucial role in predicting substrate compatibility and guiding the design of new reactions.
| Research Avenue | Focus | Potential Impact |
| Novel Reactions | Developing new cascade and domino reactions. eurekaselect.com | Rapid synthesis of complex molecules with multiple stereocenters. |
| Unconventional Activation | Combining with photoredox or electrocatalysis. researchgate.net | Access to new reaction pathways and reactivity. |
| Expanded Substrate Scope | Investigating new classes of nucleophiles and electrophiles. nih.gov | Broader applicability of the catalyst in organic synthesis. |
Synergistic Catalysis Employing this compound in Multicomponent Reactions
Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a rapidly growing field. acs.orgnih.govnih.gov this compound is an excellent candidate for use in synergistic catalytic systems, particularly in the context of multicomponent reactions (MCRs). nih.govnih.govmdpi.com
MCRs, which combine three or more starting materials in a single synthetic operation, are highly efficient for the synthesis of complex molecules. researchgate.netrsc.org By combining this compound with a Lewis acid or a transition metal catalyst, it is possible to activate both the nucleophile and the electrophile simultaneously, leading to highly stereoselective MCRs. acs.orgmdpi.com
Future research in this area will focus on the development of new synergistic catalytic systems for novel MCRs. bohrium.comresearchgate.net This includes the design of new catalyst combinations and the application of these systems to the synthesis of medicinally relevant heterocyclic compounds. nih.gov A deeper mechanistic understanding of these complex catalytic cycles will be crucial for the rational design of more efficient and selective systems. nih.gov
| Synergistic System | Activation Modes | Target Reactions |
| Aminocatalyst/Lewis Acid | Enamine/Iminium ion formation and Lewis acid activation of electrophile. nih.gov | Asymmetric Michael additions, Mannich reactions, aldol (B89426) reactions. |
| Aminocatalyst/Transition Metal | Enamine/Iminium ion formation and activation of substrates by the metal complex. acs.orgnih.gov | Asymmetric allylic alkylations, cycloadditions. |
| Dual Organocatalysis | Combination with another organocatalyst (e.g., Brønsted acid, N-heterocyclic carbene). mdpi.combohrium.com | Cascade reactions, synthesis of complex chiral architectures. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2R)-1-benzylpyrrolidin-2-yl]methanamine, and how can reaction conditions be controlled to maximize enantiomeric purity?
- The synthesis involves nucleophilic substitution or reductive amination, with critical control of temperature (e.g., 150°C in DMF for analogous pyrrolidine derivatives) and pH to prevent racemization . Use chiral catalysts or chiral starting materials to preserve stereochemistry. Enantiomeric purity can be verified via chiral HPLC or polarimetry .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereochemistry and detects impurities (e.g., diastereomers or residual solvents) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., exact mass 201.13 g/mol for related pyrrolidine derivatives) .
- X-ray Crystallography: For absolute configuration confirmation, though this requires high-quality single crystals .
Q. How does the benzyl group influence the compound's reactivity in common amine-related reactions (e.g., alkylation, acylation)?
- The benzyl group enhances steric hindrance, slowing alkylation at the pyrrolidine nitrogen. However, it stabilizes intermediates via π-π interactions in acylation reactions. Reaction kinetics can be monitored using in situ IR or LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
